molecular formula C8H3ClF4O B15305219 1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone

1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B15305219
M. Wt: 226.55 g/mol
InChI Key: NYYNGGXPEVVBGB-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound with the chemical formula C8H4ClF4O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms, and the ethanone group is trifluoromethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-5-fluoroacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorophenylacetic acid
  • 2-Chloro-5-fluorobenzyl alcohol
  • 1-(2-Chloro-5-fluorophenyl)-2-fluoro-2-methyl-1-propanone

Uniqueness

1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H3ClF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H

InChI Key

NYYNGGXPEVVBGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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